molecular formula C6H7NO4 B135890 Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate CAS No. 139297-55-5

Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate

Cat. No. B135890
M. Wt: 157.12 g/mol
InChI Key: XUDZZTFUHHYXSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Hydroxymethyl)furfural (HMF) is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid, which is highly soluble in both water and organic solvents .


Synthesis Analysis

HMF can be produced from biomass-derived hexoses, such as fructose, undergoing acid-catalyzed poly-dehydration . It can also be synthesized by reduction of carbohydrates in suitable carboxylic acids .


Molecular Structure Analysis

HMF consists of a furan ring, containing both aldehyde and alcohol functional groups . The molecule is highly soluble in both water and organic solvents .


Chemical Reactions Analysis

HMF can be converted into a number of useful chemicals via hydrogenation, oxidation, and amination . For example, it can be converted into C12 compounds, including 5,5’-bis(hydroxymethyl)furoin (DHMF) and its subsequent oxidation to 5,5’-bis(hydroxymethyl)furil (BHMF) .


Physical And Chemical Properties Analysis

HMF is a white low-melting solid, which is highly soluble in both water and organic solvents . It has a molar mass of 126.111 g·mol−1 .

Scientific Research Applications

Deoxyribonucleic Acid 5-Hydroxymethylation in Cancer Research

Hydroxymethylation of DNA, particularly 5-hydroxymethylcytosine (5hmC), has been identified as a significant biomarker in cancer research. Aberrant methylation patterns are a hallmark of cancer, and 5hmC plays a crucial role in DNA demethylation processes. The presence of 5hmC in cell-free DNA has been highlighted as a promising tool in the liquid biopsy of cancer, indicating its potential in early cancer detection, prognosis, and therapeutic strategies in precision oncology (Ling Xu et al., 2021).

Hydroxymethylation and DNA Repair

The role of hydroxymethylation, specifically 5-hydroxymethylcytosine (5-hmC), extends beyond cancer to include neurological abnormalities and other diseases. It serves as a predictive indicator and plays a part in the DNA repair system, affecting gene transcription and disease progression. This highlights the broader implications of hydroxymethylation in human health and disease management (A. Shukla, M. Sehgal, T. Singh, 2015).

Environmental Epigenetics

The environmental impact on DNA hydroxymethylation patterns has been extensively reviewed, demonstrating how external factors such as drugs, pollutants, and other environmental exposures can induce alterations in DNA hydroxymethylation. These changes are associated with genetic dysfunction and various pathologies, emphasizing the role of 5hmC as a potential epigenetic mediator in response to environmental factors (O. Efimova et al., 2020).

Metabolic-Hydroxy and Carboxy Functionalization in Drug Molecules

The functionalization of alkyl moieties in drug molecules through hydroxy and carboxy functionalization is a critical aspect of drug development and metabolism. This review discusses the impact of such functionalization on pharmacologic activity, providing insights into the metabolic transformation of drug molecules and the implications for drug design and efficacy (B. El-Haj, S. Ahmed, 2020).

DNA Methylation Profiling Techniques

Future Directions

HMF is a well-recognized renewable chemical intermediate in the biorefinery research for the productions of fuels, chemicals, and materials . Its hydrophobic analogs show promises in supplanting HMF from its derivative chemistry .

properties

IUPAC Name

methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-10-6(9)5-2-4(3-8)11-7-5/h2,8H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDZZTFUHHYXSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434440
Record name Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate

CAS RN

139297-55-5
Record name Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.